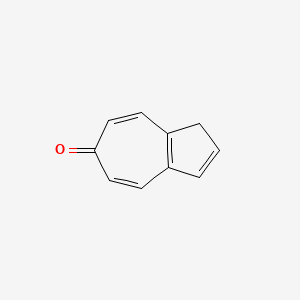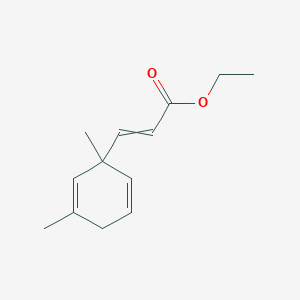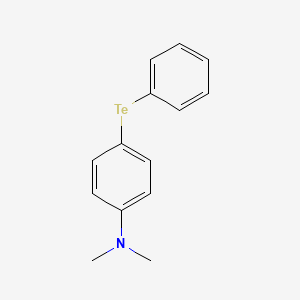
2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a heptenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2-methoxy-4-methylphenol with a suitable alkyl halide under basic conditions, followed by a series of reactions to introduce the heptenol chain. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-Methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes, while its anti-inflammatory effects could involve the inhibition of pro-inflammatory enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the heptenol chain.
4-Methyl-2-methoxyphenol: Similar structure but different positioning of functional groups.
3-Methoxy-4-hydroxytoluene: Contains a hydroxyl group instead of a heptenol chain.
Properties
CAS No. |
64298-04-0 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylphenyl)-6-methylhept-2-en-4-ol |
InChI |
InChI=1S/C16H24O2/c1-11(2)8-14(17)10-13(4)15-7-6-12(3)9-16(15)18-5/h6-7,9-11,14,17H,8H2,1-5H3 |
InChI Key |
IOGJHBAMFAYSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=CC(CC(C)C)O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


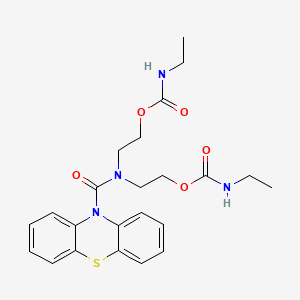
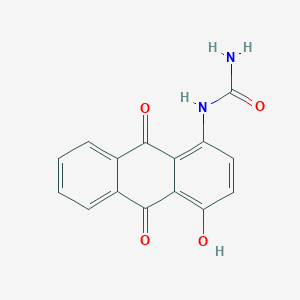

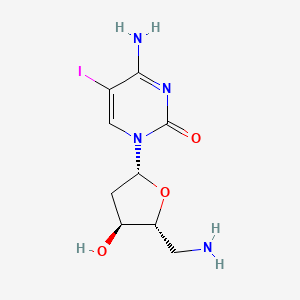
![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)

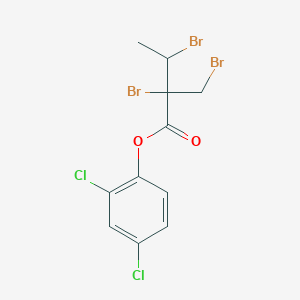
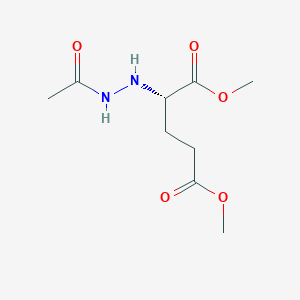


![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
